N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
Overview
Description
N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline is an organic compound that features both a methoxy group and a trifluoromethyl group attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline typically involves the reaction of 4-methoxyaniline with a trifluoromethylating agent. One common method is the nucleophilic aromatic substitution reaction where 4-methoxyaniline reacts with a trifluoromethyl benzene derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxyphenol derivatives.
Reduction: Formation of 4-methoxyaniline derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The methoxy group can also participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-4-(trifluoromethyl)aniline
- N-(4-Methoxyphenyl)-2-(trifluoromethyl)aniline
- N-(4-Methoxyphenyl)-3-(difluoromethyl)aniline
Uniqueness
N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group at the 3-position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The combination of the methoxy and trifluoromethyl groups also imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Biological Activity
N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline (also known as 4-methoxy-3-trifluoromethylaniline) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing on diverse research findings.
Chemical Structure
The chemical structure of this compound features a methoxy group and a trifluoromethyl group attached to an aniline backbone. This configuration is crucial for its pharmacological properties.
Synthesis
The compound can be synthesized through various methods, including traditional organic synthesis techniques. One common approach involves the reaction of 4-methoxyaniline with trifluoroacetic anhydride, followed by purification processes such as recrystallization or chromatography .
Antitumor Activity
Research indicates that this compound exhibits notable cytotoxic effects against several human tumor cell lines. For instance, studies have shown that derivatives of this compound can inhibit tubulin polymerization, which is a critical mechanism in cancer cell proliferation. The most active compounds in these studies demonstrated GI50 values ranging from 0.19 to 0.41 μM against A549 and DU145 cell lines, indicating strong antiproliferative activity .
Table 1: Cytotoxic Activity Against Tumor Cell Lines
Compound | Cell Line | GI50 (µM) |
---|---|---|
1a | A549 | 2.40 |
1b | DU145 | 1.18 |
6a | KB | 0.19 |
7g | KB VIN | 0.41 |
These findings suggest that modifications to the aniline structure can significantly enhance cytotoxicity, with specific attention to the influence of substituents on the phenyl ring.
Antiviral Activity
In addition to its antitumor properties, this compound has been evaluated for antiviral activity, particularly against hepatitis C virus (HCV). Some derivatives have shown promising results in inhibiting HCV replication in vitro, with effective concentrations comparable to established antiviral agents . The structure-activity relationship studies revealed that specific substitutions on the aromatic rings could enhance antiviral efficacy.
Table 2: Antiviral Activity Against HCV
Compound | EC50 (µM) |
---|---|
Compound A | 0.015 |
Compound B | 0.083 |
The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in critical pathways such as tubulin polymerization and viral replication mechanisms. The trifluoromethyl group is believed to enhance lipophilicity and improve binding affinity to target proteins, thereby increasing biological potency .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Study on Antitumor Efficacy : A study conducted on various human tumor cell lines demonstrated that compounds derived from this compound significantly inhibited cell growth and induced apoptosis through tubulin disruption mechanisms.
- Antiviral Research : Another investigation focused on HCV showed that certain derivatives effectively reduced viral load in infected cells, suggesting potential for therapeutic application in viral infections.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-19-13-7-5-11(6-8-13)18-12-4-2-3-10(9-12)14(15,16)17/h2-9,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODIERGLAGAWQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347310 | |
Record name | N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1494-26-4 | |
Record name | N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Trifluoromethyl-4'-methoxydiphenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.